N-(1,1-Dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)-2-[(naphthalen-2-yl)amino]-N-phenylacetamide N-(1,1-Dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)-2-[(naphthalen-2-yl)amino]-N-phenylacetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16528461
InChI: InChI=1S/C22H20N2O3S/c25-22(15-23-19-11-10-17-6-4-5-7-18(17)14-19)24(20-8-2-1-3-9-20)21-12-13-28(26,27)16-21/h1-14,21,23H,15-16H2
SMILES:
Molecular Formula: C22H20N2O3S
Molecular Weight: 392.5 g/mol

N-(1,1-Dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)-2-[(naphthalen-2-yl)amino]-N-phenylacetamide

CAS No.:

Cat. No.: VC16528461

Molecular Formula: C22H20N2O3S

Molecular Weight: 392.5 g/mol

* For research use only. Not for human or veterinary use.

N-(1,1-Dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)-2-[(naphthalen-2-yl)amino]-N-phenylacetamide -

Specification

Molecular Formula C22H20N2O3S
Molecular Weight 392.5 g/mol
IUPAC Name N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-2-(naphthalen-2-ylamino)-N-phenylacetamide
Standard InChI InChI=1S/C22H20N2O3S/c25-22(15-23-19-11-10-17-6-4-5-7-18(17)14-19)24(20-8-2-1-3-9-20)21-12-13-28(26,27)16-21/h1-14,21,23H,15-16H2
Standard InChI Key FPHCRBVZQKQXRP-UHFFFAOYSA-N
Canonical SMILES C1C(C=CS1(=O)=O)N(C2=CC=CC=C2)C(=O)CNC3=CC4=CC=CC=C4C=C3

Introduction

N-(1,1-Dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)-2-[(naphthalen-2-yl)amino]-N-phenylacetamide is a synthetic organic compound notable for its intricate structure and potential applications in medicinal chemistry and materials science. This compound belongs to the class of thiophene derivatives, which are recognized for their diverse biological and chemical properties.

Key Features:

  • Chemical Class: Thiophene derivatives

  • Functional Groups: Sulfonamide and acetamide

  • Applications: Medicinal chemistry, materials science, and potentially pharmaceuticals

Structural Characteristics

The molecular structure of this compound is defined by its thiophene ring, a sulfur-containing five-membered aromatic ring. The inclusion of sulfonamide and acetamide functional groups enhances its chemical reactivity and potential biological activity.

Molecular Data:

PropertyValue
Molecular FormulaC20H16N2O3S
Molecular Weight~364.42 g/mol
Functional GroupsSulfonamide, Acetamide

Synthesis Pathway

The synthesis of N-(1,1-Dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)-2-[(naphthalen-2-yl)amino]-N-phenylacetamide involves multi-step organic reactions. These steps typically utilize thiophene derivatives and amines under controlled conditions.

General Steps:

  • Preparation of Thiophene Derivative: The thiophene ring is modified to include the sulfonamide group.

  • Amine Coupling: Reaction of naphthalenylamine with an activated acetamide derivative.

  • Final Assembly: Coupling of the intermediate with phenylacetamide under specific reaction conditions (e.g., solvents like dimethylformamide or ethanol).

Reaction Conditions:

  • Temperature: Controlled to prevent decomposition

  • Solvents: Dimethylformamide (DMF), ethanol

  • Purification: Recrystallization or chromatography

Biological Activity

Thiophene derivatives are widely studied for their bioactivity due to the electronic properties conferred by the sulfur atom in the aromatic ring. Specifically, compounds with sulfonamide groups often exhibit antimicrobial, anti-inflammatory, or enzymatic inhibition properties.

Potential Applications:

  • Anti-inflammatory Agents: Interaction with molecular targets such as 5-lipoxygenase (5-LOX), as suggested by docking studies on similar compounds .

  • Antimicrobial Activity: Thiophene derivatives are known for their efficacy against bacterial strains.

  • Pharmaceutical Development: Structural optimization could lead to novel drug candidates.

Chemical Reactivity

This compound can undergo various chemical reactions due to its functional groups:

  • Oxidation: Using reagents like hydrogen peroxide.

  • Reduction: Employing reducing agents such as lithium aluminum hydride.

These reactions allow for further derivatization and functionalization, enabling the exploration of new properties.

Comparative Analysis with Related Compounds

To better understand the significance of this compound, it is useful to compare it with structurally similar derivatives.

Compound NameMolecular Weight (g/mol)Key Applications
N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-formamide ~177Antimicrobial research
N-(1,1-dioxo-2,3-dihydrothiophen)-trifluoroacetamide ~335Materials science
N-(3-Cyano-benzothiophenyl)-acetamide ~350Anti-inflammatory drug development

Research Findings

Recent studies highlight the growing interest in thiophene-based compounds for their diverse applications:

  • Medicinal Chemistry:

    • Docking studies indicate promising interaction with enzymes like 5-lipoxygenase .

    • Potential for development as antitubercular agents .

  • Materials Science:

    • Electronic properties make these compounds suitable for semiconductors and optoelectronics.

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